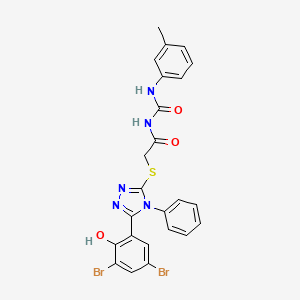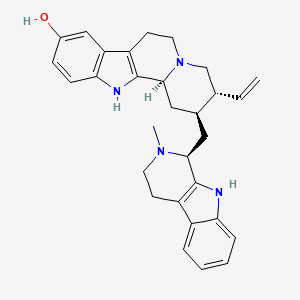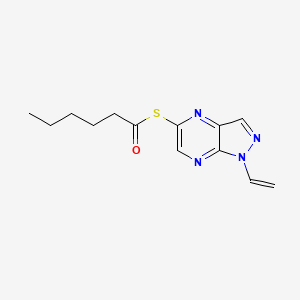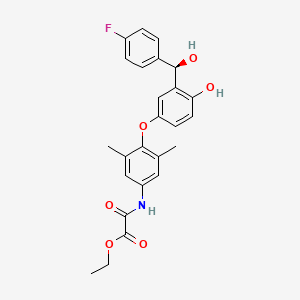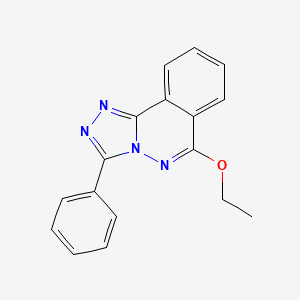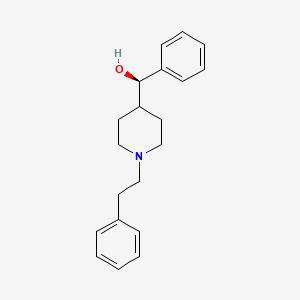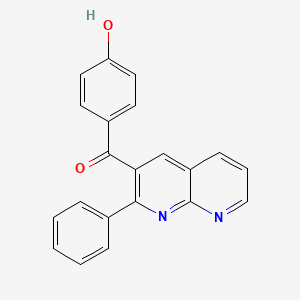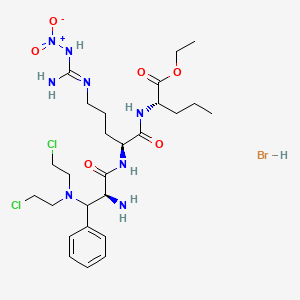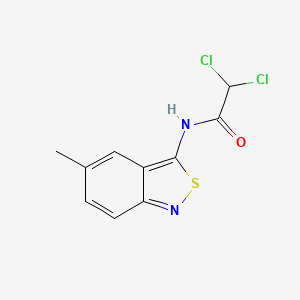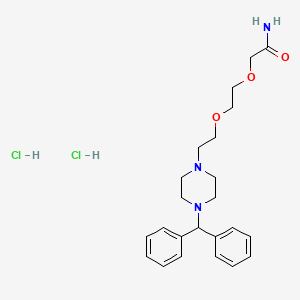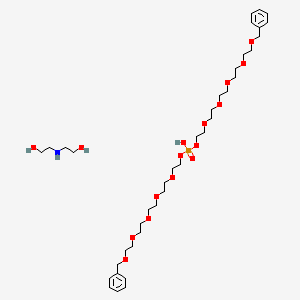
Einecs 309-000-8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Einecs 309-000-8, also known as Octadecanoic acid, 12-hydroxy-, reaction products with ethylenediamine, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is recognized for its unique properties and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Octadecanoic acid, 12-hydroxy-, reaction products with ethylenediamine typically involves the reaction of 12-hydroxy-octadecanoic acid with ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve heating the reactants in the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The reaction conditions are optimized to maximize yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
Octadecanoic acid, 12-hydroxy-, reaction products with ethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Various nucleophiles can be used in substitution reactions, often in the presence of a catalyst or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Octadecanoic acid, 12-hydroxy-, reaction products with ethylenediamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
作用機序
The mechanism by which Octadecanoic acid, 12-hydroxy-, reaction products with ethylenediamine exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
Octadecanoic acid: A saturated fatty acid with similar structural features.
12-Hydroxy-octadecanoic acid: A precursor in the synthesis of the target compound.
Ethylenediamine: A common reagent used in the synthesis of various chemical compounds.
Uniqueness
Octadecanoic acid, 12-hydroxy-, reaction products with ethylenediamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
99670-27-6 |
|---|---|
分子式 |
C38H66NO16P |
分子量 |
823.9 g/mol |
IUPAC名 |
bis[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl] hydrogen phosphate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C34H55O14P.C4H11NO2/c35-49(36,47-29-27-43-21-19-39-13-11-37-15-17-41-23-25-45-31-33-7-3-1-4-8-33)48-30-28-44-22-20-40-14-12-38-16-18-42-24-26-46-32-34-9-5-2-6-10-34;6-3-1-5-2-4-7/h1-10H,11-32H2,(H,35,36);5-7H,1-4H2 |
InChIキー |
AKSQJVCZEAYLSS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOP(=O)(O)OCCOCCOCCOCCOCCOCC2=CC=CC=C2.C(CO)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


